5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Structural Characterization and Nomenclature
The compound 5-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic molecule featuring a 1,2,3-triazole core fused with a 1,4-benzodioxan moiety and a carboxylic acid functional group. Its molecular formula is $$ \text{C}{11}\text{H}{10}\text{N}{4}\text{O}{4} $$, with a molecular weight of 262.22 g/mol. The IUPAC name reflects its substitution pattern: the 1,2,3-triazole ring is substituted at position 1 with a 2,3-dihydrobenzo[b]dioxin-6-yl group, at position 4 with a carboxylic acid group, and at position 5 with an amino group.
The structural complexity arises from the integration of three distinct components:
- 1,2,3-Triazole core : A five-membered aromatic ring containing three nitrogen atoms, which confers stability and rigidity to the molecule.
- 1,4-Benzodioxan moiety : A bicyclic system with two oxygen atoms in a 1,4-dioxane ring fused to a benzene ring, contributing to hydrophobic interactions.
- Carboxylic acid substituent : Enhances solubility and enables hydrogen bonding or salt formation.
The SMILES notation for the compound is $$ \text{OC(=O)c1nnn(c1N)c1ccc2c(c1)OCCO2} $$, highlighting the connectivity of the triazole, benzodioxan, and carboxylic acid groups. Computational analyses predict a planar triazole ring with slight out-of-plane distortion due to steric interactions between the benzodioxan and carboxylic acid groups.
Historical Development in Heterocyclic Chemistry
The synthesis of 1,2,3-triazoles has evolved significantly since their discovery in the late 19th century. Early methods relied on cyclization of hydrazones or azides, but these approaches suffered from limited regioselectivity and harsh reaction conditions. A breakthrough came with the development of the Huisgen azide-alkyne cycloaddition , a thermal [3+2] reaction between azides and alkynes that produces 1,4- and 1,5-disubstituted triazoles. However, the lack of regiocontrol in this method hindered its utility in synthesizing complex triazoles like the title compound.
The advent of click chemistry in the early 2000s revolutionized triazole synthesis. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled regioselective formation of 1,4-disubstituted triazoles under mild conditions. This method is particularly relevant for constructing the triazole core in 5-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid , as it allows precise placement of the benzodioxan and carboxylic acid groups.
The benzodioxan moiety in the compound originates from advances in oxygen-containing heterocycles. 1,4-Benzodioxan derivatives gained prominence in the 20th century for their stability and bioactive potential, with synthetic methods focusing on cyclization of catechol derivatives with dihaloalkanes. Incorporating this moiety into triazole frameworks required innovations in orthogonal protection strategies to prevent side reactions during cycloaddition.
Key Historical Milestones:
- 1893 : First reported synthesis of 1,2,3-triazoles via oxidative coupling of glyoxal and hydrazine.
- 1963 : Huisgen’s systematic study of azide-alkyne cycloadditions.
- 2002 : Sharpless and Meldal’s development of CuAAC for regioselective triazole formation.
- 2010s : Application of CuAAC to synthesize triazole-carboxylic acids with fused benzodioxan groups.
The compound’s carboxylic acid group is typically introduced via hydrolysis of nitrile precursors. For example, 5-amino-2-aryl-1,2,3-triazole-4-carbonitriles can be hydrolyzed under alkaline conditions to yield the corresponding carboxylic acids. This step is critical for enhancing the compound’s polarity and enabling further functionalization.
Properties
IUPAC Name |
5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c12-10-9(11(16)17)13-14-15(10)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5H,3-4,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOAIOOROMLPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then subjected to a series of reactions to introduce the triazole and carboxylic acid functionalities. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the triazole ring or the benzodioxin moiety .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds related to 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit promising anticancer properties. The triazole moiety has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, studies have shown that triazole derivatives can modulate the activity of specific kinases involved in cancer cell signaling pathways.
Case Study:
A study published in a peer-reviewed journal highlighted the synthesis of a series of triazole derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
1.2 Antimicrobial Properties
The compound also exhibits antimicrobial activity. Triazole derivatives have been recognized for their ability to inhibit the growth of various bacterial and fungal pathogens. This property is particularly valuable in developing new antibiotics or antifungal agents.
Case Study:
In vitro studies have shown that triazole-containing compounds can effectively inhibit the growth of resistant strains of bacteria, making them candidates for further development in antimicrobial therapies .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound lends itself to applications in agricultural chemistry as a potential pesticide or herbicide. The ability to modify its structure could lead to compounds with enhanced efficacy against specific pests or diseases affecting crops.
Research Findings:
Studies have explored the synthesis of various derivatives and their effectiveness against common agricultural pests. Preliminary results indicate that certain modifications can significantly increase insecticidal activity while minimizing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Key Functional Groups
- Benzo[b][1,4]dioxin : A bicyclic system providing rigidity and lipophilicity.
- Amino and carboxylic acid groups: Enhance solubility in polar solvents and enable acid-base reactivity.
Structural Analogues with Benzo-Fused Heterocycles
Compound A : 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-3-amine (CAS: 898617-69-1)
- Structure : Shares the benzo[b][1,4]dioxin and triazole motifs but lacks the carboxylic acid group.
- Properties: Reduced hydrophilicity compared to the target compound due to the absence of -COOH. The amino group alone may limit solubility in aqueous media .
Compound B : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h)
- Structure : Features a benzo[b][1,4]oxazepin (7-membered ring with O and N) instead of dioxin and a tetrazole group.
- Properties : Larger molecular weight (~600 g/mol) and increased structural complexity. The coumarin and tetrazole groups suggest fluorescence and metabolic stability, respectively, but reduced synthetic accessibility .
Compound C : 6-Bromo-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Structure : Contains a sulfur-based thiadiazole ring instead of triazole.
- Properties : The bromine substituent and sulfur atoms may enhance electrophilic reactivity and alter electronic properties compared to the oxygen-rich target compound .
Functional Group Variations
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 262.23 g/mol | 245.25 g/mol | ~600 g/mol |
| Key Groups | -COOH, -NH₂, triazole | -NH₂, triazole | Coumarin, tetrazole |
| Solubility | High (polar solvents) | Moderate | Low (lipophilic) |
| Bioactivity | Potential antimicrobial/acidic | Unknown | Fluorescent probes |
Biological Activity
5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1259057-93-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₀N₄O₄
- Molecular Weight : 262.22 g/mol
- Structural Characteristics : The compound contains a triazole ring and a carboxylic acid functional group which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Cancer Cell Lines
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Activity
| Treatment Group | Cytokine Levels (pg/mL) |
|---|---|
| Control | TNF-alpha: 150; IL-6: 120 |
| Compound Treatment | TNF-alpha: 80; IL-6: 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Signal Transduction Modulation : It modulates various signaling pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells leading to apoptosis.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid). Key steps include:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition or receptor-binding assays due to structural similarity to bioactive triazoles:
- Kinase Inhibition : Use ATP-binding site assays (common for triazole-carboxylic acid derivatives).
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Methodological Answer : Integrate DFT calculations and molecular docking:
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer : Address discrepancies via:
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
- Methodological Answer : Design analogs with systematic substitutions:
Q. What experimental designs mitigate stability issues during long-term storage?
- Methodological Answer : Optimize storage conditions based on degradation studies:
Q. Which enzymatic targets are plausible for this compound based on its scaffold?
- Methodological Answer : Prioritize targets with known triazole-carboxylic acid interactions:
- Thymidylate Synthase : Critical for DNA synthesis (triazoles disrupt folate binding).
- β-Lactamases : Assess inhibition to combat antibiotic resistance.
- HDACs : Evaluate epigenetic modulation via zinc-binding motifs .
Key Methodological Notes
- Synthesis : Ethanol reflux with glacial acetic acid is cost-effective but may require alternative solvents (e.g., DMF) for poorly soluble intermediates .
- Characterization : Combine XRD with spectroscopic data to resolve stereochemical ambiguities.
- Biological Testing : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
